
2-Ethyl-1,3-dioxane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is a heterocyclic compound containing a dioxane ring substituted with an ethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dioxane-5-carboxylic acid can be achieved through the reaction of 2,2-bis(hydroxymethyl)butyric acid with an appropriate aldehyde, such as 2-bromobenzaldehyde, in the presence of a catalyst like p-toluene sulfonic acid. The reaction is typically carried out in a solvent like cyclohexane with N,N-dimethylformamide under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger-scale production. This would include the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3-dioxane-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid:
1,3-Dioxolanes: These compounds have a similar ring structure but differ in the substituents attached to the ring.
Uniqueness
2-Ethyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
214149-78-7 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-ethyl-1,3-dioxane-5-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-2-6-10-3-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
COASYSCQNULMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCC(CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



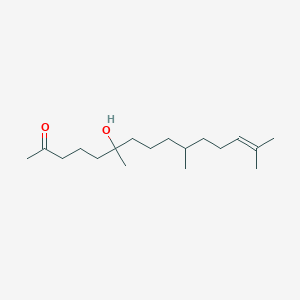
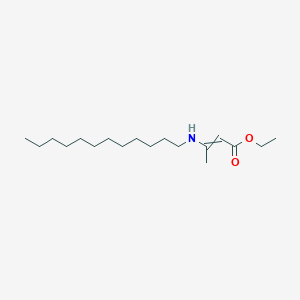
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

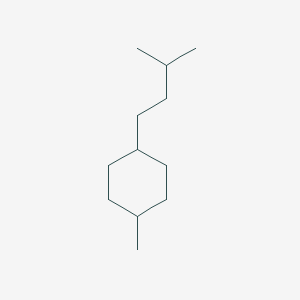
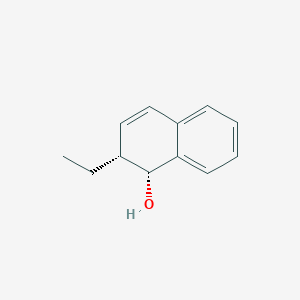

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)

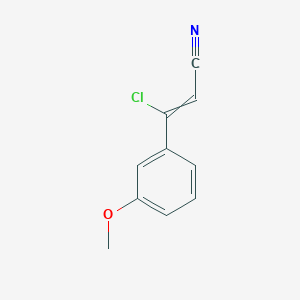
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
